molecular formula C17H16ClN3O2S B15282982 N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-1,3-thiazol-2-amine

N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-1,3-thiazol-2-amine

Cat. No.: B15282982
M. Wt: 361.8 g/mol
InChI Key: NHNYDCHUWCLGDS-UHFFFAOYSA-N
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Description

Structure and Key Features N-{4-[(6-Chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-1,3-thiazol-2-amine is a heterocyclic compound featuring a thiazole core linked to a benzyl group substituted with a 6-chloropyridinylmethoxy moiety. The benzyl ring is further modified with a 3-methoxy group. This structure combines aromatic and heteroaromatic systems, which are critical for interactions in biological or material applications.

  • Coupling Reactions: Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) may link the pyridinyl and benzyl-thiazole subunits, as seen in quinazoline derivatives .
  • Spectroscopic Confirmation: ESI-MS and NMR (similar to and ) would confirm molecular weight and regiochemistry. For instance, the 6-chloropyridinyl group would produce distinct $^1$H-NMR signals near δ 8.5–9.0 ppm .

Properties

Molecular Formula

C17H16ClN3O2S

Molecular Weight

361.8 g/mol

IUPAC Name

N-[[4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C17H16ClN3O2S/c1-22-15-8-12(9-21-17-19-6-7-24-17)2-4-14(15)23-11-13-3-5-16(18)20-10-13/h2-8,10H,9,11H2,1H3,(H,19,21)

InChI Key

NHNYDCHUWCLGDS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CNC2=NC=CS2)OCC3=CN=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}-N-(1,3-thiazol-2-yl)amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Intermediate: The initial step involves the chlorination of 3-pyridinemethanol to obtain 6-chloro-3-pyridinemethanol.

    Etherification: The chlorinated pyridine intermediate is then reacted with 4-hydroxy-3-methoxybenzyl alcohol under basic conditions to form the ether linkage.

    Thiazole Introduction: The final step involves the reaction of the ether intermediate with 2-aminothiazole in the presence of a suitable coupling agent to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}-N-(1,3-thiazol-2-yl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.

Major Products

    Oxidation: Formation of corresponding oxides and carboxylic acids.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

N-{4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}-N-(1,3-thiazol-2-yl)amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}-N-(1,3-thiazol-2-yl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Molecular Weight Key Properties Reference
N-{4-[(6-Chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-1,3-thiazol-2-amine Thiazol-2-amine + benzyl 6-Chloropyridinylmethoxy, 3-methoxy 375.88 g/mol High lipophilicity (predicted logP ~3.2)
N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine (3d) Thiazol-2-amine + pyridine 4-Methoxyphenyl, pyridin-3-yl 309.35 g/mol Melting point: 185.4–188.6°C; HPLC purity 99.6%
N-{4-[(6-Chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}-N-(2-thienylmethyl)amine Benzylamine + thiophene 6-Chloropyridinylmethoxy, 3-methoxy, thienylmethyl 374.88 g/mol Density: 1.27 g/cm³; pKa ~7.71
6-(6-Methoxypyridin-3-yl)benzo[d]thiazol-2-amine Benzothiazole + pyridine 6-Methoxypyridin-3-yl 265.31 g/mol CAS: 948578-68-5; ChEMBL ID: CHEMBL1645105

Key Comparison Points

Structural Variations and Bioactivity

  • Thiazole vs. Benzothiazole : The main compound’s thiazole core differs from benzothiazole derivatives (e.g., ), which exhibit extended aromaticity and altered electronic properties. Benzothiazoles often show enhanced fluorescence and binding to biomacromolecules .
  • Substituent Effects : The 6-chloropyridinyl group in the main compound contrasts with electron-donating groups (e.g., 4-methoxyphenyl in 3d). Chlorine’s electron-withdrawing nature may improve metabolic stability compared to methoxy-substituted analogs .

Synthetic Methodologies Cross-Coupling Efficiency: Quinazoline derivatives () achieved yields of 75–80% using Pd(dppf)Cl₂ catalysts, suggesting similar conditions could apply to the main compound. Thiazole-amine coupling in used ethanol as a solvent, whereas copper-mediated reactions () achieved lower yields (~17.9%) .

Biological and Functional Properties Insecticidal Activity: Thiadiazole derivatives () exhibit insecticidal effects, implying that the main compound’s thiazole-amine core may share similar modes of action. However, the 6-chloropyridinyl group is structurally analogous to neonicotinoid insecticides (e.g., nitenpyram intermediates in ), which target insect nicotinic acetylcholine receptors . Metabolic Pathways: Degradation of 6-chloropyridinyl-containing compounds () produces intermediates like N-((6-chloropyridin-3-yl)methyl)ethanamine, suggesting the main compound may undergo similar dechlorination or oxidation .

Physicochemical Properties

  • Solubility and Lipophilicity : The main compound’s predicted density (1.27 g/cm³) and pKa (~7.71) align with analogs like , indicating moderate water solubility. In contrast, carboxylic acid derivatives (e.g., 3g in ) exhibit higher solubility due to ionizable groups .
  • Thermal Stability : Melting points for thiazol-2-amine derivatives () range from 185–325°C, suggesting the main compound may also display high thermal stability, advantageous for formulation .

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